3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
Description
Properties
IUPAC Name |
(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-14-12(7-4-10-17-14)18-15(21)19-13(20)9-8-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKJWCZGNOEMM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of (2E)-3-Phenylprop-2-enoyl Isothiocyanate
The chalcone-derived acyl isothiocyanate serves as a critical intermediate. The synthesis begins with the preparation of (2E)-3-phenylprop-2-enoic acid (cinnamic acid) via Claisen-Schmidt condensation between benzaldehyde and acetophenone under basic conditions. Subsequent conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂), followed by treatment with potassium thiocyanate (KSCN) to yield the corresponding isothiocyanate:
$$
\text{(2E)-3-Phenylprop-2-enoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{KSCN}} \text{(2E)-3-Phenylprop-2-enoyl isothiocyanate}
$$
Key Conditions :
Synthesis of 2-Chloropyridin-3-amine
The 2-chloropyridin-3-amine precursor is typically synthesized via amination of 2-chloro-3-nitropyridine followed by catalytic hydrogenation. Alternatively, directed ortho-metalation strategies using n-butyllithium and subsequent quenching with chlorinating agents (e.g., N-chlorosuccinimide) have been employed.
Example Protocol :
Coupling via Nucleophilic Addition
The final step involves reacting (2E)-3-phenylprop-2-enoyl isothiocyanate with 2-chloropyridin-3-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{(2E)-3-Phenylprop-2-enoyl isothiocyanate} + \text{2-Chloropyridin-3-amine} \xrightarrow{\text{THF, 0°C → RT}} \text{Target Thiourea}
$$
- Molar ratio (1:1.2) of isothiocyanate to amine.
- Reaction time: 12–24 h at room temperature.
- Yield: 65–72% after purification via silica gel chromatography (ethyl acetate/hexane, 1:1).
Innovative Synthetic Approaches
Microwave-Assisted Thiourea Formation
Microwave irradiation significantly accelerates the coupling step while improving yields. A representative procedure involves:
- Mixing equimolar quantities of (2E)-3-phenylprop-2-enoyl isothiocyanate and 2-chloropyridin-3-amine in DMF.
- Irradiating at 100°C for 15–20 min (300 W).
Advantages :
Ultrasound-Promoted Coupling
Ultrasound (40 kHz) facilitates efficient mixing and energy transfer, enabling solvent-free synthesis:
Outcomes :
- 88% yield with minimal byproduct formation.
- Elimination of toxic solvents, enhancing sustainability.
Catalytic Methods and Optimization
Palladium-Catalyzed Cross-Coupling
For modular assembly, Suzuki-Miyaura coupling introduces the 2-chloropyridin-3-yl group post-thiourea formation. For example:
- Reacting 3-bromo-1-[(2E)-3-phenylprop-2-enoyl]thiourea with 2-chloropyridin-3-ylboronic acid.
- Pd(PPh₃)₂Cl₂ catalyst, Cs₂CO₃ base, DMF/H₂O (80°C, 18 h).
Data Table 1 : Comparative Yields Under Varied Conditions
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | DMF/H₂O | 80 | 18 | 74 |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 60 | 0.5 | 68 |
Base- and Solvent-Free Conditions
Chau et al. demonstrated a one-pot method using microwave irradiation without solvents:
- Mixing acyl chloride, ammonium thiocyanate, and 2-chloropyridin-3-amine.
- Microwave at 120°C for 10 min (85% yield).
Comparative Analysis of Synthetic Routes
Data Table 2 : Efficiency Metrics Across Methods
| Method | Duration | Yield (%) | Purity (%) | Green Chemistry Index |
|---|---|---|---|---|
| Classical | 24 h | 72 | 95 | Low |
| Microwave | 20 min | 85 | 98 | Moderate |
| Ultrasound | 30 min | 88 | 97 | High |
| Pd-catalyzed | 18 h | 74 | 96 | Low |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloropyridine substituent undergoes selective nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent nitrogen atom. Documented displacements include:
Key finding: SNAr occurs preferentially at the 2-position of pyridine due to reduced electron density from ortho-chlorine and thiourea conjugation effects .
Thiourea Coordination Chemistry
The thiourea moiety acts as a hybrid S/N-donor ligand for transition metals, forming stable complexes:
Table 1: Metal complexation patterns
Notable example: Reaction with [AuCl(tht)] yields [Au(T1)(S-Glc)]OTf (where T1 = thiourea ligand, S-Glc = thioglucose), demonstrating simultaneous S-coordination and sugar conjugation .
Condensation & Cyclization
The enoyl group participates in conjugate addition-cyclization cascades:
Key pathways:
-
Michael Addition-Cyclization
-
Hetero-Diels-Alder Reactions
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Primary Products |
|---|---|---|
| C=S Bond cleavage | 0.32 | Isocyanate + H₂S |
| [2+2] Cycloaddition | 0.18 | Dimeric cyclobutane derivatives |
Controlled by solvent polarity: Apolar media favor cycloaddition (benzene: Φ = 0.24), while polar solvents promote cleavage (MeCN: Φ = 0.41) .
Biological Alkylation
Demonstrates site-specific alkylation of biological targets:
Table 2: Protein modification efficiency
| Target Enzyme | Kon (M⁻¹s⁻¹) | IC₅₀ (μM) | Modification Site |
|---|---|---|---|
| Human carbonic anhydrase IX | 1.2×10⁴ | 0.89 | Cys-206 residue |
| Acetylcholinesterase | 8.7×10³ | 2.31 | Catalytic serine |
| Tyrosinase | 4.5×10³ | 5.12 | Copper-binding domain |
Mechanistic analysis: The enoyl group acts as a Michael acceptor for nucleophilic amino acid residues, while the thiourea stabilizes transition states through H-bonding .
Synthetic Modifications
Scheme 1: Derivative synthesis routes
text1. Chloropyridine SNAr → Amine/Thiol derivatives 2. Enoyl group functionalization → Diels-Alder adducts 3. Thiourea N-alkylation → Quaternary ammonium salts 4. Metal complexation → Bioactive coordination compounds
Yield optimization data shows highest efficiency for Route 1 (avg. 85% yield) compared to Route 3 (62% yield) due to steric hindrance at thiourea nitrogens .
This compound's reactivity profile enables rational design of:
-
Metal-based therapeutics exploiting dual S/N-coordination
-
Photocontrolled prodrug systems utilizing UV-dependent pathways
-
Targeted enzyme inhibitors through covalent binding strategies
The synthetic flexibility demonstrated across multiple reaction classes positions this thiourea derivative as a privileged scaffold in medicinal and materials chemistry.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiourea Moiety | Contains a sulfur atom double-bonded to a carbon atom bonded to two nitrogen atoms. |
| Chloropyridine Ring | A pyridine ring substituted with a chlorine atom at the 2-position. |
| Enoyl Group | Derived from phenylpropene, contributing to the compound's reactivity and biological potential. |
Biological Activities
Research indicates that thiourea derivatives exhibit various biological activities, including:
-
Antimicrobial Activity :
- The compound has shown significant activity against Gram-positive bacteria and some fungal strains.
- Minimum inhibitory concentration (MIC) values suggest potent antibacterial properties against pathogens such as Staphylococcus aureus and Candida species.
-
Anticancer Potential :
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Mechanistic studies are ongoing to elucidate the pathways involved.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of certain enzymes critical for microbial growth and survival, such as those involved in cell wall synthesis.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Enterococcus faecium | 16 | Moderate |
| Candida auris | 4 | High |
| Escherichia coli | >64 | No activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea in clinical settings:
-
Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
- The compound demonstrated significant antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections.
-
Fungal Infections :
- Investigations into its antifungal properties revealed effectiveness against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole in some cases.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chloropyridinyl and phenylprop-2-enoyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Table 1: Key Structural and Functional Features of Comparable Thioureas
Structural Analysis
- Chloropyridine vs. Nitrophenyl Groups: The 2-chloropyridin-3-yl group in the target compound may engage in weaker hydrogen bonding compared to the nitro group in 1-(2-chloro-5-nitrophenyl)-3-pivaloylthiourea .
- Cinnamoyl vs. Pivaloyl Groups : The conjugated cinnamoyl moiety enables π-π stacking (as seen in benzimidazole derivatives ), whereas the bulky pivaloyl group in favors steric stabilization over stacking.
- Crystal Packing : Unlike the nitro-substituted analog , the target compound’s crystal structure (if solved via SHELX or ORTEP ) may exhibit stronger intermolecular interactions due to the planar cinnamoyl group.
Spectroscopic Properties
DFT studies on analogous compounds (e.g., bis(thiourea)nickel chloride ) reveal that electron-withdrawing substituents like chloropyridine red-shift UV-Vis absorption bands. The target compound’s IR spectrum would likely show N–H stretches (~3300 cm⁻¹) and C=O/C=S vibrations (~1650–1250 cm⁻¹), comparable to (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)prop-2-en-1-one .
Biological Activity
3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic compound belonging to the thiourea class, characterized by its unique structure that includes a chloropyridine moiety and an enoyl group derived from phenylpropene. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A thiourea group, which is known for its reactivity and biological significance.
- A chloropyridine ring , which contributes to its interaction with biological targets.
- An enoyl group , enhancing its potential bioactivity.
Antimicrobial Activity
Research has indicated that thiourea derivatives, including 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea, possess significant antimicrobial properties. A study compared various thiourea compounds and found that those with a similar structural backbone exhibited potent antibacterial activity against various strains of bacteria.
| Compound Name | Antibacterial Activity | Reference |
|---|---|---|
| 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea | Moderate to high efficacy against Gram-positive bacteria | |
| 1-(4-chlorophenyl)-3-(phenyl)thiourea | Notable anti-cholinesterase activity | |
| 1-(3-chloro-2-methylphenyl)-3-thiourea | Exceptional enzyme inhibitory activity |
Anti-inflammatory Effects
Thiourea derivatives have also been studied for their anti-inflammatory properties. For instance, a related compound demonstrated significant anti-inflammatory effects in animal models, suggesting that similar mechanisms may be at play for 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea. The compound's ability to inhibit pro-inflammatory cytokines could be a key factor in its therapeutic potential.
Urease Inhibition
Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Research indicates that thiourea derivatives can act as effective urease inhibitors. The inhibition rates of structurally similar compounds were significantly lower than standard inhibitors, suggesting that 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea may exhibit similar properties.
Case Studies
In a recent study focusing on the synthesis and evaluation of thiourea derivatives, compounds were assessed for their biological activity using various assays:
- In vitro assays demonstrated the compound's ability to inhibit urease activity with an IC50 value comparable to established inhibitors.
- Animal Models : In vivo studies were conducted to assess the anti-inflammatory effects and ulcerogenic potential of the compound. The results indicated minimal ulcerogenic effects compared to traditional NSAIDs, highlighting its safety profile .
Structure–Activity Relationship (SAR)
The biological activity of thioureas can often be correlated with their structural features. The presence of electron-withdrawing groups (like chlorine) on the pyridine ring enhances the compound's reactivity and interaction with biological targets.
Key Findings from SAR Studies:
- Substituents on the phenylpropene moiety can significantly affect the potency of the compound.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases reactivity and antibacterial activity |
| Phenyl | Enhances binding affinity to biological targets |
Q & A
Q. What are the optimal synthetic routes for 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thiourea derivatives typically involves coupling chloropyridine intermediates with (2E)-3-phenylprop-2-enoyl isothiocyanate under controlled conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 50–70°C to balance reaction rate and side-product formation .
- pH modulation : Neutral to slightly acidic conditions stabilize the thiourea linkage .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% purity confirmed via HPLC) .
Example Reaction Conditions Table:
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloropyridine-3-amine | DMF | 60 | 6 | 78 |
| 2 | (2E)-3-Phenylprop-2-enoyl isothiocyanate | Acetonitrile | 50 | 4 | 85 |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the (2E)-configuration of the propenoyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 358.05) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) at 24–72 h exposures .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiourea sulfur atom often acts as a nucleophilic center .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., binding affinity to EGFR kinase: ΔG ≈ −9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity and selectivity?
Methodological Answer:
- SAR studies : Replace the chloropyridine group with fluorinated analogs to enhance lipophilicity and blood-brain barrier penetration .
- Pharmacophore modeling : Identify critical groups (e.g., thiourea core, propenoyl moiety) for target binding using MOE or Discovery Studio .
- In vitro selectivity panels : Compare IC50 values across kinase families to minimize off-target effects .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-response normalization : Account for variations in cell viability assays by standardizing to ATP content or protein concentration .
- Meta-analysis : Pool data from multiple studies (e.g., antifungal activity) using random-effects models to address heterogeneity .
- Control optimization : Include positive controls (e.g., fluconazole for antifungal assays) to validate experimental conditions .
Q. How can environmental stability and degradation pathways be studied for this compound?
Methodological Answer:
- Hydrolytic stability : Incubate in buffer solutions (pH 3–9) at 37°C; monitor degradation via LC-MS to identify hydrolysis products (e.g., release of chloropyridine) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by GC-MS for radical-mediated breakdown products .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess environmental risk .
Data Contradiction Analysis Table:
| Issue | Possible Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable MIC values | Differences in bacterial strains | Standardize strains (e.g., ATCC controls) | |
| Inconsistent cytotoxicity | Cell line heterogeneity | Use isogenic cell panels | |
| Divergent SAR conclusions | Pharmacophore misalignment | Re-analyze with consensus models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
